2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug design Physicochemical property prediction

2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 671200-94-5, MW 389.51 g/mol, C21H27NO4S) is a synthetic N-sulfonyl tetrahydroisoquinoline (THIQ) derivative bearing two distinct structural modules: a 6,7-dimethoxy-THIQ core and a 4-tert-butylbenzenesulfonyl N-substituent. The 6,7-dimethoxy-THIQ scaffold is a recognized privileged pharmacophore for sigma-2 (σ2) receptor engagement, with multiple independent studies demonstrating that 6,7-dimethoxy substitution is essential for high-affinity σ2 binding within this chemotype.

Molecular Formula C21H27NO4S
Molecular Weight 389.51
CAS No. 671200-94-5
Cat. No. B2726606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS671200-94-5
Molecular FormulaC21H27NO4S
Molecular Weight389.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
InChIInChI=1S/C21H27NO4S/c1-21(2,3)17-6-8-18(9-7-17)27(23,24)22-11-10-15-12-19(25-4)20(26-5)13-16(15)14-22/h6-9,12-13H,10-11,14H2,1-5H3
InChIKeyJSVZKBNUSQFPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 671200-94-5): Procurement-Relevant Structural and Pharmacophoric Baseline


2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 671200-94-5, MW 389.51 g/mol, C21H27NO4S) is a synthetic N-sulfonyl tetrahydroisoquinoline (THIQ) derivative bearing two distinct structural modules: a 6,7-dimethoxy-THIQ core and a 4-tert-butylbenzenesulfonyl N-substituent . The 6,7-dimethoxy-THIQ scaffold is a recognized privileged pharmacophore for sigma-2 (σ2) receptor engagement, with multiple independent studies demonstrating that 6,7-dimethoxy substitution is essential for high-affinity σ2 binding within this chemotype [1][2]. The 4-tert-butylbenzenesulfonyl moiety provides substantial steric bulk and elevated lipophilicity, characteristics that influence receptor binding kinetics, metabolic stability, and physicochemical handling relative to other sulfonyl-substituted THIQ analogs that carry smaller or more polar N-substituents (e.g., 4-methylphenylsulfonyl, 4-fluorophenylsulfonyl) [2][3].

Why 2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic N-Sulfonyl THIQ Analogs: Evidence Gaps and Pharmacophoric Rationale


Critical appraisal of publicly available data reveals a significant evidence gap: quantitative, head-to-head biological profiling of CAS 671200-94-5 against its closest structural analogs (e.g., 4-methylphenylsulfonyl or 4-fluorophenylsulfonyl derivatives) has not been published in peer-reviewed literature or patent documents as of the search date. Consequently, direct potency comparisons cannot be made. However, established structure–activity relationships (SAR) for the 6,7-dimethoxy-THIQ chemotype demonstrate that the nature of the N-sulfonyl substituent profoundly modulates receptor affinity, subtype selectivity, and physicochemical properties [1][2]. The tert-butyl group in CAS 671200-94-5 is substantially more lipophilic (estimated cLogP increase of ~1.5–2.0 log units) and sterically demanding than the methyl or fluoro groups present in the most common comparator analogs, predicting meaningful differentiation in membrane permeability, metabolic soft-spot profile, and off-rate from lipophilic binding pockets [2][3]. Generic substitution with a less hindered or less lipophilic sulfonyl analog therefore risks altering the pharmacodynamic and pharmacokinetic signature of the molecule in a way that cannot be predicted without experimental confirmation [3].

Quantitative Differentiation of 2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 671200-94-5) from Closest Structural Analogs


Lipophilicity Advantage: Estimated cLogP Enhancement of the 4-tert-Butylphenylsulfonyl Group Over 4-Methylphenylsulfonyl

The 4-tert-butylphenylsulfonyl N-substituent of CAS 671200-94-5 confers significantly higher calculated lipophilicity compared to the common 4-methylphenylsulfonyl (tosyl) analog. The logP of the 4-tert-butylbenzenesulfonyl chloride precursor is reported as 3.99, whereas the logP of p-toluenesulfonyl chloride is approximately 2.2 (database values), representing a difference of ~1.8 log units that directly translates to the substituted THIQ products . This lipophilicity increment predicts enhanced membrane permeability (estimated 2- to 5-fold improvement based on the Hansch correlation), which is a critical determinant for intracellular target engagement and blood-brain barrier penetration in CNS applications [1].

Lipophilicity Drug design Physicochemical property prediction

Steric Differentiation: Molar Refractivity and Taft's Es Comparison for the 4-tert-Butyl vs. 4-Methyl Substituent

The tert-butyl group (C(CH₃)₃) on the phenylsulfonyl ring of CAS 671200-94-5 introduces substantially greater steric bulk than the methyl group (CH₃) present in the 4-methylphenylsulfonyl analog (CAS 14165-82-3). The Taft steric parameter (Es) for tert-butyl is –1.54 versus 0.00 for methyl (by definition), indicating a much larger steric requirement [1]. The molar refractivity (MR) for the tert-butyl fragment is approximately 19.6 cm³/mol compared to 5.65 cm³/mol for methyl [2]. This steric differentiation has been demonstrated to alter sigma-2 receptor binding kinetics in related THIQ series, where bulkier N-substituents shift selectivity ratios and residence times [3].

Steric effects Structure-activity relationship Binding pocket complementarity

Metabolic Stability Projection: Resistance of the 4-tert-Butyl Group to Cytochrome P450 Oxidation Relative to 4-Methyl

The 4-methylphenylsulfonyl (tosyl) group in the comparator analog CAS 14165-82-3 possesses a benzylic methyl group that is a known metabolic soft spot, susceptible to CYP450-mediated hydroxylation to form the corresponding benzyl alcohol and subsequent carboxylic acid metabolites [1]. In contrast, the 4-tert-butyl group in CAS 671200-94-5 lacks benzylic C–H bonds, substantially reducing the likelihood of oxidative metabolism at this position [2]. This structural feature has been exploited in multiple drug discovery programs where replacing a metabolically labile methyl group with a tert-butyl group increased in vitro microsomal half-life by 3- to 10-fold [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Pharmacophore Integrity: Retention of the 6,7-Dimethoxy Motif Essential for Sigma-2 Receptor Binding Affinity

CAS 671200-94-5 retains the 6,7-dimethoxy substitution pattern on the THIQ core, which has been unequivocally established as essential for nanomolar sigma-2 receptor binding within this chemotype. In the foundational SAR study by Sun et al. (2018), the most potent 6,7-dimethoxy-THIQ derivatives displayed Ki values of 5–6 nM for σ2 receptors, while analogs lacking the 6,7-dimethoxy pattern showed >10-fold reduction in affinity [1]. Wang et al. (2016) further confirmed that indole-based ligands incorporating the 6,7-dimethoxy-THIQ pharmacophore achieved σ2 Ki values of 1.79–5.23 nM with subtype selectivity ratios (Ki σ1/Ki σ2) of 56–708 [2]. In contrast, the des-dimethoxy analog 2-(4-tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 309285-52-7) lacks this pharmacophoric element entirely, predicting substantially weaker σ2 engagement [3].

Sigma-2 receptor Pharmacophore Structure-activity relationship

Functional Divergence from 1-Aryl-THIQ-2-Sulfonamide Anticonvulsants: Absence of the 1-Aryl Substituent

CAS 671200-94-5 lacks the 1-aryl substituent that is a critical pharmacophoric element in the well-characterized class of 1-aryl-6,7-dimethoxy-THIQ-2-sulfonamides, which act as non-competitive AMPA receptor antagonists and carbonic anhydrase inhibitors with anticonvulsant activity [1][2]. Gitto et al. (2009) demonstrated that 1-aryl-substituted analogs displayed anticonvulsant effects in DBA/2 mice superior to topiramate and inhibited carbonic anhydrase isoforms at micromolar concentrations, while the 1-unsubstituted THIQ core (as in CAS 671200-94-5) was associated with a distinct pharmacological profile oriented toward sigma receptor modulation rather than AMPA/CA pathways [1].

Anticonvulsant Carbonic anhydrase Target selectivity

Optimal Research and Procurement Scenarios for 2-(4-tert-Butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 671200-94-5)


Sigma-2 Receptor Ligand Screening and Tumor Imaging Probe Development

The 6,7-dimethoxy-THIQ core of CAS 671200-94-5 is a validated sigma-2 pharmacophore with class-level Ki values in the low nanomolar range (1.79–6 nM) [1][2]. Its elevated lipophilicity (cLogP advantage of ~1.8 log units over tosyl analogs) predicts improved membrane permeability, which is essential for intracellular sigma-2 receptor access in tumor cell imaging applications. The 4-tert-butyl group may also confer favorable metabolic stability compared to 4-methyl-substituted analogs, supporting longer-duration tracer studies.

Structure-Activity Relationship Studies Investigating N-Sulfonyl Substituent Effects on Sigma Receptor Selectivity

CAS 671200-94-5 serves as the sterically bulkiest, most lipophilic representative in a comparative N-sulfonyl THIQ series. Its Taft Es of –1.54 (vs. 0.00 for the 4-methyl analog) makes it an essential probe for mapping steric tolerance within sigma receptor binding pockets [1]. Pairing this compound with the 4-methylphenylsulfonyl (CAS 14165-82-3) and 4-fluorophenylsulfonyl analogs enables systematic deconvolution of steric, lipophilic, and electronic contributions to receptor binding and selectivity.

Metabolic Stability Profiling of N-Sulfonyl THIQ Chemical Tools for In Vivo Pharmacology

The absence of benzylic C–H bonds in the 4-tert-butyl group of CAS 671200-94-5 is predicted to reduce CYP450-mediated oxidative metabolism relative to the 4-methyl (tosyl) analog [1]. This compound is therefore a suitable candidate for comparative microsomal or hepatocyte stability assays designed to validate the metabolic advantage of the tert-butyl-for-methyl substitution in the THIQ sulfonamide series, an approach with well-established medicinal chemistry precedent [2].

Differentiation from Anticonvulsant THIQ Chemotypes in Target Deconvolution Studies

Because CAS 671200-94-5 lacks the 1-aryl substituent required for anticonvulsant/CA inhibitory activity in 1-aryl-THIQ-2-sulfonamides [1], it can be deployed as a structurally matched negative control in phenotypic screening campaigns aimed at distinguishing sigma-receptor-mediated effects from AMPA receptor or carbonic anhydrase-mediated pharmacology. This chemical biology application leverages the clean structural divergence between the two THIQ subclasses.

Quote Request

Request a Quote for 2-(4-tert-butylbenzenesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.